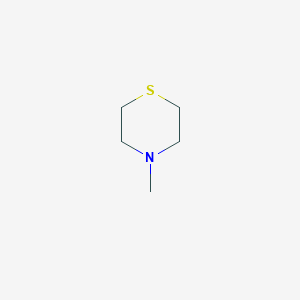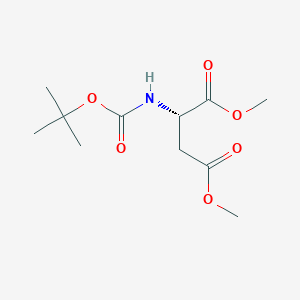![molecular formula C7H13N3O B3053800 1,3,8-Triazaspiro[4.5]decan-4-one CAS No. 56186-25-5](/img/structure/B3053800.png)
1,3,8-Triazaspiro[4.5]decan-4-one
Vue d'ensemble
Description
1,3,8-Triazaspiro[4.5]decan-4-one is a heterocyclic compound characterized by a spirocyclic structure containing nitrogen atoms.
Mécanisme D'action
Target of Action
The primary target of 1,3,8-Triazaspiro[4.5]decan-4-one is the c subunit of ATP synthase (Csub) . This protein has been identified as one of the PTP-forming proteins and as a target for cardioprotection .
Mode of Action
This compound inhibits Permeability Transition Pores (PTP) through a FO-ATP Synthase c Subunit Glu119-Independent Mechanism . This compound interacts with its target, the c subunit of ATP synthase, and results in the inhibition of PTP .
Biochemical Pathways
The compound affects the pathway involving the c subunit of ATP synthase and its role in the formation of Permeability Transition Pores (PTP) . The inhibition of PTP by this compound can prevent ischemia reperfusion injury (IRI), which is particularly important in the context of cardiac reperfusion injury .
Result of Action
The molecular and cellular effects of this compound’s action involve the inhibition of PTP . This inhibition can prevent the side effects related to Oligomycin A, a well-known c subunit interactor .
Analyse Biochimique
Biochemical Properties
It has been synthesized as a potential ligand, indicating that it may interact with various enzymes, proteins, and other biomolecules
Cellular Effects
It is known that this compound can influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,8-Triazaspiro[4.5]decan-4-one can be synthesized through various synthetic routes. One common method involves the reaction of a suitable amine with a cyclic ketone under acidic conditions to form the spirocyclic structure . Another approach includes the use of cyclization reactions involving diamines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,8-Triazaspiro[4.5]decan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The nitrogen atoms in the spirocyclic structure can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Applications De Recherche Scientifique
1,3,8-Triazaspiro[4.5]decan-4-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Industry: Utilized in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Phenyl-1,3,8-triazaspiro[4.5]decan-4-one
- 1,3,8-Triazaspiro[4.5]decane-2,4-dione
- 8-(Chroman-4-yl)-1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one
Uniqueness
1,3,8-Triazaspiro[4.5]decan-4-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. Its ability to inhibit mitochondrial permeability transition pores sets it apart from other similar compounds, making it a valuable scaffold for drug development .
Propriétés
IUPAC Name |
1,3,8-triazaspiro[4.5]decan-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c11-6-7(10-5-9-6)1-3-8-4-2-7/h8,10H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRKPNHLSQGAUDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C(=O)NCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20621630 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56186-25-5 | |
| Record name | 1,3,8-Triazaspiro[4.5]decan-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20621630 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Phosphonium, [1-(benzoylamino)-2,2-dichloroethenyl]triphenyl-, chloride](/img/structure/B3053719.png)



![5-methylimidazo[1,2-a]pyrimidin-7(8H)-one](/img/structure/B3053727.png)




![1,2,3,9-Tetrahydropyrrolo[2,1-b]quinazolin-7-amine](/img/structure/B3053737.png)


